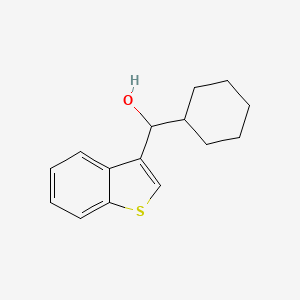
3-chloro-2,4-dihydroxybenzaldehyde
描述
3-chloro-2,4-dihydroxybenzaldehyde is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a cyclohexyl group attached to the methanol moiety at the 3-position of the benzothiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,4-dihydroxybenzaldehyde typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.
Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the benzothiophene derivative.
Methanol Addition: The final step involves the addition of a methanol group to the 3-position of the benzothiophene ring, often using a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and reaction conditions are carefully selected to ensure high purity and efficiency.
化学反应分析
Types of Reactions: 3-chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Pharmaceutical Applications
-
Synthesis of Pharmaceutical Intermediates :
- 3-Chloro-2,4-dihydroxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its bioactive properties. It has been evaluated for its potential as an antimicrobial agent, demonstrating effectiveness against several bacterial strains.
- Antioxidant Properties :
-
Cancer Research :
- Recent studies have indicated that derivatives of this compound can act as selective inhibitors of heat shock protein 90 (Hsp90), a target in cancer therapy. Such compounds may selectively kill cancer cells while sparing normal cells, presenting a potential pathway for developing new anticancer drugs with reduced side effects .
Agricultural Applications
- Pesticide Development :
- The compound's biological activity extends to agricultural applications where it may be used in the development of new pesticides or herbicides. Its effectiveness against certain pathogens makes it a candidate for further research in agrochemical formulations.
Material Science Applications
-
Dyes and Pigments :
- This compound is also utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its derivatives can be engineered to produce vibrant colors suitable for various industrial applications.
- Polymer Chemistry :
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against multiple bacterial strains. The results indicated a potential role for this compound in developing new antimicrobial agents.
Case Study 2: Hsp90 Inhibition
Research focused on derivatives of this compound revealed their ability to inhibit Hsp90 selectively. This study utilized molecular modeling techniques to predict binding affinities and interactions within the protein's active site, suggesting pathways for drug design targeting cancer therapies.
作用机制
The mechanism of action of 3-chloro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
相似化合物的比较
1-Benzothiophen-3-ylmethanol: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylmethanol: Does not contain the benzothiophene ring, resulting in different chemical properties.
Benzothiophene: The parent compound without any substituents.
Uniqueness: 3-chloro-2,4-dihydroxybenzaldehyde is unique due to the presence of both the benzothiophene ring and the cyclohexyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
属性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
1-benzothiophen-3-yl(cyclohexyl)methanol |
InChI |
InChI=1S/C15H18OS/c16-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h4-5,8-11,15-16H,1-3,6-7H2 |
InChI 键 |
GEBAWSCBCPBLNU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(C2=CSC3=CC=CC=C32)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














